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Introduction

Hexanamide and its derivatives are versatile intermediates in organic synthesis, finding

application in the production of various chemicals, including pharmaceuticals.[1][2][3] This

document provides detailed application notes and protocols for the use of a hexanamide
derivative, specifically L-lysine, in the synthesis of the pharmaceutical agent Lisdexamfetamine.

Lisdexamfetamine is a central nervous system stimulant used in the treatment of attention

deficit hyperactivity disorder (ADHD) and binge eating disorder.[4] It is a prodrug of

dextroamphetamine, formed by the covalent attachment of L-lysine to dextroamphetamine.[4]

This conjugation slows the release of the active drug, providing a prolonged therapeutic effect

and potentially reducing its abuse liability.[4]

The synthesis of Lisdexamfetamine hinges on the formation of an amide bond between the

carboxylic acid group of a protected L-lysine derivative and the amino group of

dextroamphetamine. L-lysine is an amino acid derivative of hexanoic acid, containing amino

groups at the 2 and 6 positions, and thus its amide with dextroamphetamine is a derivative of

hexanamide. This process involves the use of protecting groups for the amino functions of L-

lysine and a coupling agent to facilitate the amide bond formation, followed by a deprotection

step to yield the final active pharmaceutical ingredient (API).
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Data Presentation
The following tables summarize quantitative data from various reported synthetic routes for the

preparation of Lisdexamfetamine, highlighting the yields and purity at different stages of the

process.

Table 1: Synthesis of Protected L-Lysine-Amphetamine Intermediate

Starting
Material
(Protecte
d L-
Lysine)

Coupling
Agent

Solvent
Reaction
Time (h)

Yield (%) Purity (%)
Referenc
e

Boc-L-

Lys(Boc)-

OSu

N-

Methylmor

pholine

1,4-

Dioxane

Not

Specified
91

Not

Specified
[5]

Boc-L-

Lys(Boc)-

OH

EDCI,

HOBt,

NMM

DMF 20 92-95
Not

Specified
[6]

Z-L-Lys(Z)-

OH

Isobutyl

chloroform

ate, NMM

Dichlorome

thane

Not

Specified

95.6

(crude)

91.5

(crude)
[7]

Boc-L-

Lys(Boc)-

OMe

Protease

(Bacillus

licheniformi

s)

Acetonitrile 68

Near

Complete

Conversion

Not

Specified
[8]

Boc: tert-Butoxycarbonyl, OSu: N-Hydroxysuccinimide ester, EDCI: 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, NMM: N-Methylmorpholine,

DMF: Dimethylformamide, Z: Carbobenzyloxy

Table 2: Deprotection and Salt Formation of Lisdexamfetamine

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://chemdad.com/index.php?c=article&id=48366
https://www.researchgate.net/figure/The-synthesis-route-of-LDX-Reagents-and-conditions-a-Boc2O-acetone-2N-NaOH-25-C-4_fig1_329287176
https://patents.google.com/patent/US11608312B1/en
https://eureka.patsnap.com/patent-US10544434B2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protected
Intermedi
ate

Deprotect
ion Agent

Solvent
Reaction
Time (h)

Yield (%) Purity (%)
Referenc
e

Boc-L-

Lys(Boc)-

D-

amphetami

ne

Methanesu

lfonic acid

1,4-

Dioxane

Not

Specified
92

Not

Specified
[5]

Boc-L-

Lys(Boc)-

D-

amphetami

ne

Methanesu

lfonic acid
THF 6 95-96

Not

Specified
[6]

Z-L-Lys(Z)-

D-

amphetami

ne

H₂/Pd-C
Not

Specified

Not

Specified

Not

Specified
>99 [7]

Boc-L-

Lys(Boc)-

D-

amphetami

ne

Methanesu

lfonic acid

Isopropyl

alcohol
1

Not

Specified
99.9 [7]

Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of

Lisdexamfetamine, starting from a protected L-lysine derivative.

Protocol 1: Synthesis of N-protected L-Lysine
This protocol describes the protection of the amino groups of L-lysine using tert-butoxycarbonyl

(Boc) protecting groups.

Materials:
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L-lysine monohydrochloride

Di-tert-butyl dicarbonate (Boc₂O)

Sodium hydroxide (NaOH)

Acetone

Water

Procedure:

Dissolve L-lysine monohydrochloride in a mixture of acetone and water.

Add a solution of sodium hydroxide to adjust the pH.

Add di-tert-butyl dicarbonate to the solution while maintaining the temperature at 25°C.

Stir the reaction mixture for 4 hours.

Upon completion, the di-Boc-protected L-lysine can be isolated. The yield for this step is

typically high, in the range of 94-98%.[6]

Protocol 2: Coupling of Protected L-Lysine with D-
amphetamine
This protocol details the formation of the amide bond between Boc-protected L-lysine and D-

amphetamine using EDCI and HOBt as coupling agents.

Materials:

Boc-L-Lys(Boc)-OH

D-amphetamine

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

Hydroxybenzotriazole (HOBt)
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N-Methylmorpholine (NMM)

Dimethylformamide (DMF)

Procedure:

Dissolve Boc-L-Lys(Boc)-OH, EDCI, and HOBt in anhydrous DMF under an inert

atmosphere.

Add N-Methylmorpholine to the mixture.

Add D-amphetamine to the reaction mixture.

Stir the reaction at room temperature for 20 hours.

After the reaction is complete, the protected lisdexamfetamine intermediate is isolated. This

coupling reaction typically yields 92-95% of the desired product.[6]

Protocol 3: Deprotection of Boc-Protected
Lisdexamfetamine and Salt Formation
This protocol describes the removal of the Boc protecting groups and the subsequent formation

of the dimesylate salt of Lisdexamfetamine.

Materials:

Boc-L-Lys(Boc)-D-amphetamine

Methanesulfonic acid

Tetrahydrofuran (THF) or Isopropyl alcohol (IPA)

Procedure:

Dissolve the Boc-L-Lys(Boc)-D-amphetamine intermediate in THF or IPA.

Slowly add methanesulfonic acid to the solution.
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Heat the reaction mixture to 50-60°C and stir for 1-6 hours.[6][7]

Cool the mixture to room temperature to allow for the crystallization of Lisdexamfetamine

dimesylate.

Filter the solid product, wash with the solvent, and dry under vacuum. This final step typically

yields 92-96% of the pure API with a purity often exceeding 99%.[6][7]

Mandatory Visualization
The following diagrams illustrate the key chemical transformations and workflows described in

this application note.
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Synthesis of Hexanamide
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Lisdexamfetamine Synthesis Workflow
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Chemical Pathway to Lisdexamfetamine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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